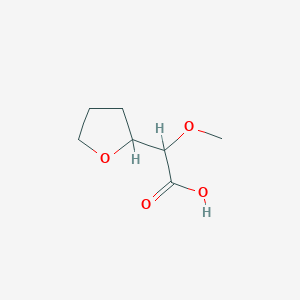![molecular formula C9H11NOS B2948120 N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide CAS No. 1247857-58-4](/img/structure/B2948120.png)
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom . The molecular formula of this compound is C18H17NS .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . Another method involves the reaction of 2-methylthiophene with acetic anhydride . The synthesis of thiophene derivatives often involves reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of similar compounds shows that the methylthiophene group makes a dihedral angle with respect to the plane defined by the nitroaniline ring . Within the aniline ring, the nitro group is nearly coplanar with the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another reaction involves 2-Acetyl-5-methylthiophene reacting with 1,2-bis(5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . They are soluble in most organic solvents like alcohol and ether but insoluble in water .Mecanismo De Acción
Target of action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the biological activities associated with thiophene derivatives, it could potentially be involved in a variety of cellular processes .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Given the range of activities associated with thiophene derivatives, it could potentially have a variety of effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to selectively target cancer and microbial cells while leaving normal cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide involves the reaction between 5-methylthiophene-2-carboxaldehyde and propargylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide has been used in scientific research for various purposes. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. The compound has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-3-9(11)10-6-8-5-4-7(2)12-8/h3-5H,1,6H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYERALAREFOCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

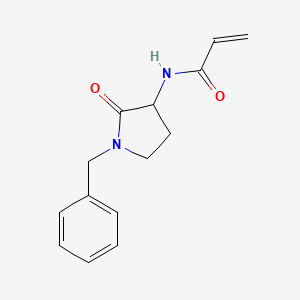
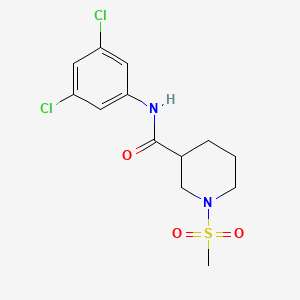
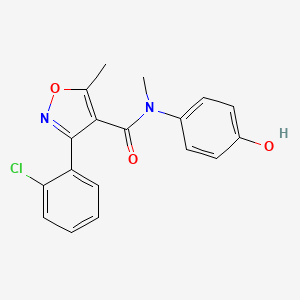
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2948041.png)
![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)
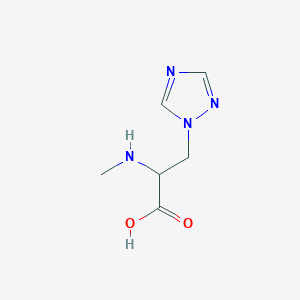
![N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948047.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)

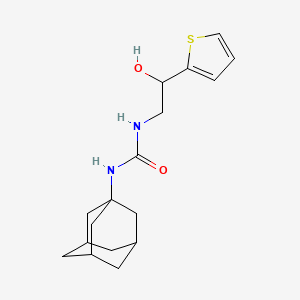
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)
